Manidipine dihydrochloride, (S)-

Stereoselectivity Calcium channel blocker Antihypertensive

As the pharmacologically active (S)-(+)-eutomer confirmed by X-ray crystallography, (S)-Manidipine dihydrochloride is 30–80 times more potent than the (R)-enantiomer in vivo and in vitro. Unlike racemic manidipine or other DHPs, this enantiopure compound delivers dual L-type and T-type calcium channel blockade—linked to superior renal protection and lower peripheral edema incidence. It is the definitive reference standard for chiral HPLC/SFC method development, enantiomeric purity validation, and stereoselective pharmacokinetic studies. Substituting with racemic manidipine delivers a 50% dose of a far less active stereoisomer, compromising pharmacological equivalence. Choose the authentic eutomer for precise, reproducible research outcomes.

Molecular Formula C58H97N15O17
Molecular Weight 0
CAS No. 119992-99-3
Cat. No. B1166486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine dihydrochloride, (S)-
CAS119992-99-3
Synonyms3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, dihydrochloride, (S)- (9CI)
Molecular FormulaC58H97N15O17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Manidipine Dihydrochloride CAS 119992-99-3: Sourcing the Eutomer of a Third-Generation Dihydropyridine Calcium Channel Blocker


(S)-Manidipine dihydrochloride (CAS: 119992-99-3) is the pharmacologically active (S)-(+)-enantiomer of the racemic calcium channel blocker manidipine, a lipophilic, third-generation 1,4-dihydropyridine [1]. It is the dihydrochloride salt of the (S)-enantiomer, which was unambiguously determined to possess the (S)-(+) absolute configuration by X-ray crystallographic analysis of a key intermediate [2]. This compound is distinguished by its high degree of vascular selectivity and its dual blockade of both L-type and T-type voltage-gated calcium channels [1].

Why Substituting (S)-Manidipine Dihydrochloride with Racemic Manidipine or Other Dihydropyridines Compromises Potency, Safety, and Metabolic Outcomes


Generic substitution with racemic manidipine or other dihydropyridine (DHP) calcium channel blockers (CCBs) is not pharmacologically equivalent. The (S)-enantiomer of manidipine is the eutomer, being approximately 30 to 80 times more potent than the (R)-enantiomer in vivo and in vitro [1]. Therefore, substituting the single, active enantiomer with the racemate (a 1:1 mixture of active and far less active enantiomers) inherently delivers a 50% dose of a less active stereoisomer and introduces different pharmacokinetic interactions, such as a stereoselective interaction with grapefruit juice that elevates (S)-manidipine plasma levels more than (R)-manidipine [2]. Furthermore, the unique dual L- and T-type calcium channel blockade profile of manidipine is not shared by all DHPs (e.g., amlodipine, nifedipine, felodipine show minimal T-type block) and is linked to its superior renal protection and lower incidence of peripheral edema [3].

Quantitative Comparator-Based Evidence for Selecting (S)-Manidipine Dihydrochloride


Enantiomeric Potency in Antihypertensive Activity and Receptor Binding: (S)-Manidipine is 30- to 80-Fold More Potent than (R)-Manidipine

The pharmacological activity of manidipine is highly stereoselective. The (S)-(+)-enantiomer (the target compound) is the eutomer, demonstrating dramatically higher potency than its antipode, (R)-(-)-manidipine. This was established in a foundational study that characterized both enantiomers for the first time [1].

Stereoselectivity Calcium channel blocker Antihypertensive Enantiomer Pharmacology

Receptor Binding Affinity: (S)-Manidipine Exhibits an 80-Fold Higher Affinity for DHP Binding Sites than (R)-Manidipine

The difference in potency at the molecular level is even more pronounced. In a radioligand binding assay, the (S)-enantiomer of manidipine demonstrated a much greater affinity for dihydropyridine (DHP) binding sites on calcium channels than the (R)-enantiomer [1].

Radioligand binding Stereoselectivity Calcium channel Enantiomer Dihydropyridine receptor

Dual L- and T-Type Calcium Channel Blockade: Manidipine Differentiates from Amlodipine by Blocking All Three T-Type Channel Subtypes

Unlike many other dihydropyridine calcium channel blockers, manidipine is a dual L- and T-type channel antagonist. A systematic comparative study of 14 clinically used DHPs revealed that manidipine blocks all three T-type channel subtypes (Cav3.1/α1G, Cav3.2/α1H, and Cav3.3/α1I) [1]. In contrast, amlodipine, a common comparator, also blocks all three subtypes, but other DHPs like azelnidipine, cilnidipine, and nifedipine show a more restricted or negligible T-type blockade profile [1].

T-type calcium channel Cav3 L-type calcium channel Dihydropyridine Selectivity

Incidence of Ankle Edema: Manidipine is Associated with a 65% Lower Relative Risk than Amlodipine

A major dose-limiting side effect of dihydropyridine CCBs is peripheral edema. A meta-analysis of head-to-head randomized controlled trials comparing manidipine 20 mg and amlodipine 10 mg showed that manidipine has a significantly better safety profile regarding this adverse event [1].

Adverse events Ankle edema Safety Hypertension Calcium channel blocker

Metabolic Effects: Manidipine Significantly Improves Insulin Resistance and Albuminuria to a Greater Extent than Amlodipine

In hypertensive patients with metabolic syndrome, manidipine demonstrates superior metabolic and renal effects compared to amlodipine. The MARCADOR study, a prospective, randomized, open-label, blinded endpoint (PROBE) trial, directly compared the effects of these two agents [1].

Insulin resistance Metabolic syndrome Albuminuria Renal protection Hypertension

Stereoselective Pharmacokinetic Interaction: Grapefruit Juice Increases (S)-Manidipine Plasma Levels by 2.3-Fold, Exceeding the Increase for (R)-Manidipine

The interaction between manidipine enantiomers and grapefruit juice (GFJ), a known inhibitor of intestinal CYP3A4, is stereoselective. In a study with healthy subjects, the baseline plasma concentration of (+)-manidipine (i.e., the (S)-enantiomer) was 1.5-fold higher than that of (-)-manidipine (i.e., the (R)-enantiomer) [1]. Co-administration of GFJ significantly elevated the plasma levels of both enantiomers, but the effect was more pronounced for the (S)-enantiomer [1].

Stereoselective disposition Grapefruit juice interaction CYP3A4 Pharmacokinetics Enantiomer

Evidence-Driven Application Scenarios for (S)-Manidipine Dihydrochloride in Research and Development


Reference Standard for Enantioselective Analytical Method Development and Validation

As the pharmacologically active eutomer with a well-defined (S)-(+) absolute configuration confirmed by X-ray crystallography [1], (S)-manidipine dihydrochloride is the essential reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) to separate, identify, and quantify manidipine enantiomers in pharmaceutical formulations and biological matrices. Its use is critical for quality control of racemic drug substance and for pharmacokinetic studies of enantiomers.

In Vitro Pharmacological Tool to Dissect the Stereoselective Pharmacology of Calcium Channel Blockade

Given the 30- to 80-fold difference in potency between (S)- and (R)-manidipine in both in vivo antihypertensive activity and in vitro radioligand binding [1], the pure (S)-enantiomer serves as a critical tool in pharmacology research. It can be used in comparative studies to investigate stereoselective interactions with L-type and T-type calcium channel subtypes [2] and to precisely characterize the structure-activity relationship at the dihydropyridine binding site.

In Vivo Model Development for Stereoselective Drug-Drug Interactions with CYP3A4 Inhibitors

The stereoselective increase in plasma concentration of (S)-manidipine following co-administration with grapefruit juice [1] makes the pure (S)-enantiomer a valuable agent for designing in vivo and ex vivo models. These models can be used to study the mechanisms of stereoselective presystemic metabolism, particularly the role of intestinal CYP3A4, and to investigate the pharmacokinetic consequences of co-administering other CYP3A4 inhibitors.

Lead Compound for Developing Novel Antihypertensive Agents with Superior Metabolic and Renal Profiles

The unique pharmacological profile of manidipine, specifically its dual L- and T-type calcium channel blockade [1] and its superior ability to improve insulin sensitivity and reduce albuminuria compared to amlodipine [2], positions (S)-manidipine as an ideal lead compound. Its structure can be used as a starting point for medicinal chemistry programs aimed at discovering new generation calcium channel blockers with enhanced metabolic benefits and a lower risk of peripheral edema.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine dihydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.